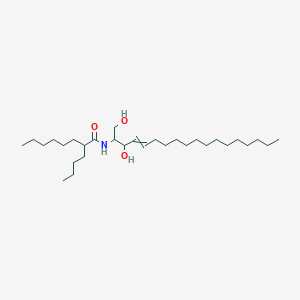![molecular formula C37H48N10O B12519767 Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]- CAS No. 677354-05-1](/img/structure/B12519767.png)
Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N,N’-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]- is a complex organic compound that features a unique structure incorporating imidazoquinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]- typically involves multi-step organic synthesis techniques. The process begins with the preparation of the imidazoquinoline core, followed by the introduction of butyl and amino groups. The final step involves the formation of the urea linkage between the two imidazoquinoline units. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like crystallization and chromatography are employed to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N,N’-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the imidazoquinoline moieties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the imidazoquinoline rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized imidazoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
Urea, N,N’-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies.
Medicine: Its potential therapeutic properties are being explored for use in drug development, particularly in cancer and immunotherapy research.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and industrial processes .
Wirkmechanismus
The mechanism of action of Urea, N,N’-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]- involves its interaction with specific molecular targets and pathways. The imidazoquinoline moieties are known to activate toll-like receptors (TLRs), particularly TLR7 and TLR8. This activation triggers a cascade of immune responses, including the production of cytokines and the activation of immune cells. These effects are being studied for their potential therapeutic applications in immunotherapy and cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imiquimod: Another imidazoquinoline derivative used in topical treatments for skin conditions.
Resiquimod: A related compound with similar immune-stimulating properties.
Gardiquimod: Another TLR7/8 agonist with potential therapeutic applications
Uniqueness
Urea, N,N’-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]- stands out due to its unique structure, which allows for specific interactions with molecular targets. Its dual imidazoquinoline units provide enhanced binding affinity and specificity, making it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
677354-05-1 |
|---|---|
Molekularformel |
C37H48N10O |
Molekulargewicht |
648.8 g/mol |
IUPAC-Name |
1,3-bis[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)butyl]urea |
InChI |
InChI=1S/C37H48N10O/c1-3-5-19-29-44-31-33(25-15-7-9-17-27(25)42-35(31)38)46(29)23-13-11-21-40-37(48)41-22-12-14-24-47-30(20-6-4-2)45-32-34(47)26-16-8-10-18-28(26)43-36(32)39/h7-10,15-18H,3-6,11-14,19-24H2,1-2H3,(H2,38,42)(H2,39,43)(H2,40,41,48) |
InChI-Schlüssel |
RIXNCKTZPJDRKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC2=C(N1CCCCNC(=O)NCCCCN3C(=NC4=C3C5=CC=CC=C5N=C4N)CCCC)C6=CC=CC=C6N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


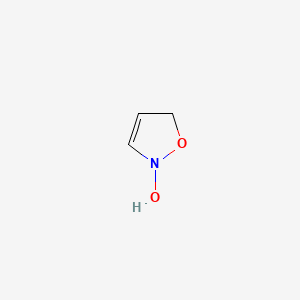


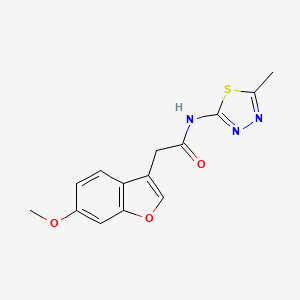
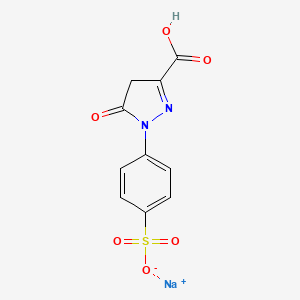
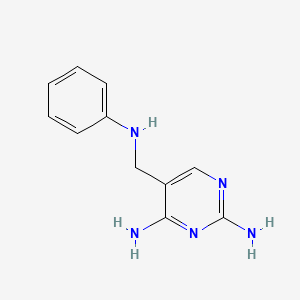
![Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12519748.png)
![2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)](/img/structure/B12519755.png)
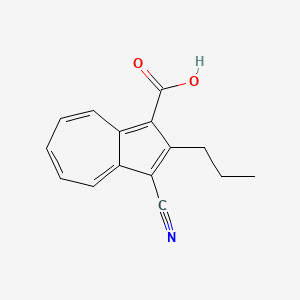
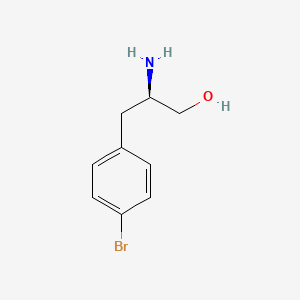
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)
